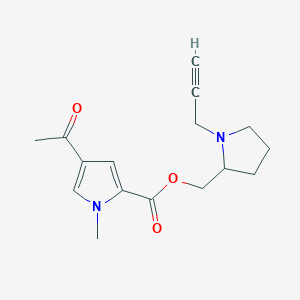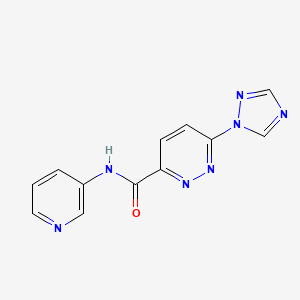
N-(pyridin-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide: is a heterocyclic compound that features a pyridazine core substituted with a pyridinyl group and a triazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available pyridazine derivatives.
Step 1: Formation of the pyridazine core can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Step 2: The pyridinyl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.
Step 3: The triazolyl group is often introduced through a click chemistry approach, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Step 4: The carboxamide group is typically formed by reacting the pyridazine derivative with an appropriate amine under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods:
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, particularly the cycloaddition and amide coupling reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl and triazolyl groups, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine core, especially if halogen substituents are present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Pyridine derivatives, azides, alkynes.
Major Products:
Oxidation: Oxidized derivatives of the pyridinyl and triazolyl groups.
Reduction: Reduced forms of any nitro or carbonyl groups.
Substitution: Various substituted pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.
Medicine:
Pharmaceutical Development: The compound is being explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism by which N-(pyridin-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exerts its effects is largely dependent on its interaction with molecular targets such as enzymes or receptors. The pyridazine core and the triazolyl group are key to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Vergleich Mit ähnlichen Verbindungen
- N-(pyridin-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate
- N-(pyridin-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfonamide
- N-(pyridin-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-thioamide
Comparison:
- N-(pyridin-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is unique due to its carboxamide group, which can form hydrogen bonds, enhancing its binding affinity to biological targets.
- The sulfonamide and thioamide analogs may exhibit different pharmacokinetic properties and biological activities due to the presence of sulfur atoms, which can influence the compound’s solubility and reactivity.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
N-pyridin-3-yl-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N7O/c20-12(16-9-2-1-5-13-6-9)10-3-4-11(18-17-10)19-8-14-7-15-19/h1-8H,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRNUMPNGQCCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
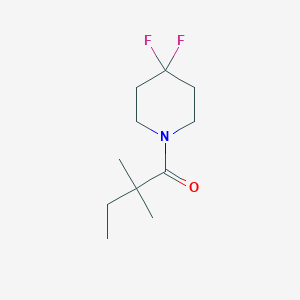
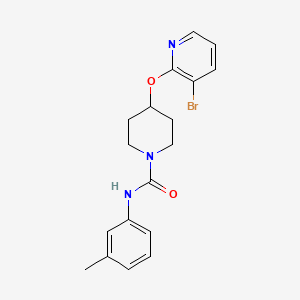
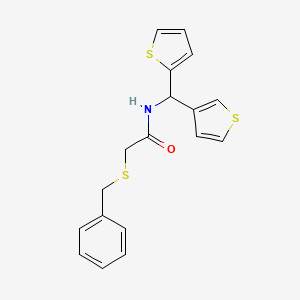
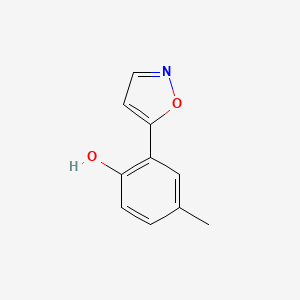
![Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2761230.png)
![3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2761233.png)
![(E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2761234.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2761235.png)
![1-Cyclohexyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea](/img/structure/B2761237.png)
![3-(3-fluorophenyl)-N-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2761238.png)
![N-(4-acetylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2761241.png)
![N-[(5-methylfuran-2-yl)methyl]cyclopropanamine](/img/structure/B2761243.png)
